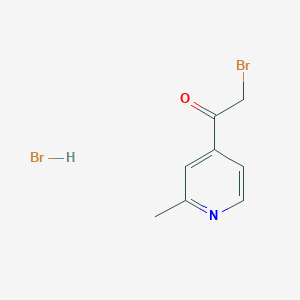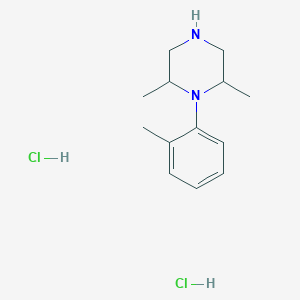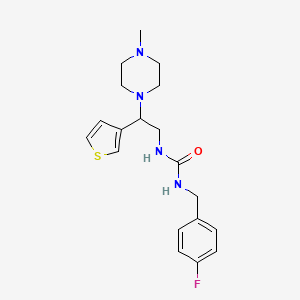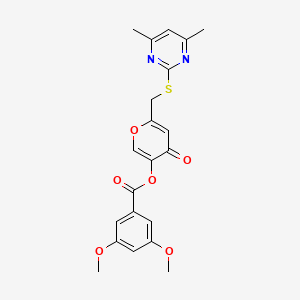
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a member of the benzothiazole family and has been found to have various biological activities.
Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, a benzothiazole-substituted compound, has been synthesized through diastereoselective processes. These compounds exhibit moderate antimicrobial activities against a range of Gram-positive and Gram-negative bacterial strains. The structure of these compounds can be altered, for instance, by adding methoxyphenyl or ethoxyphenyl groups to the β-lactam ring, enhancing their potency, particularly in antimalarial applications. Furthermore, these compounds have been evaluated for mammalian cell toxicity, indicating their potential for medicinal use (Alborz et al., 2018).
pKa Determination of Derivatives
The acidity constants of this compound derivatives have been determined, providing insights into their chemical behavior. This is crucial for understanding their interaction in biological systems, as the protonation states of these compounds can influence their pharmacological profiles (Duran & Canbaz, 2013).
Antimicrobial Nano-Materials
Compounds derived from this compound have shown effectiveness against pathogenic bacteria and Candida species. Their antimicrobial activities, combined with a study on their cytotoxic properties, indicate their potential in developing new antimicrobial agents. The compound's structure plays a significant role in its activity, as seen with derivatives having a 2,6-dimethylpiperidine group showing significant anticandidal activity (Mokhtari & Pourabdollah, 2013).
Corrosion Inhibition
Inhibition of Steel Corrosion
Derivatives of this compound have been synthesized and tested for their corrosion inhibiting properties. These compounds exhibit high efficiency in preventing steel corrosion in acidic environments. Their mechanism of action involves both physical and chemical adsorption onto the steel surface, providing a protective barrier against corrosion (Hu et al., 2016).
Anticancer Activity
Evaluation of Anticancer Activity
This compound derivatives have been synthesized and evaluated for their anticancer activities. These compounds have been screened against various human tumor cell lines, demonstrating promising anticancer properties. The structure-activity relationship highlights the potential of these compounds in the development of new anticancer drugs (Waghmare et al., 2013).
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been found to exhibit anti-tubercular and anti-inflammatory activities, suggesting potential targets could be related to these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with essential biochemical processes in these bacteria. Similarly, some benzothiazole derivatives have shown anti-inflammatory properties, possibly by inhibiting cyclooxygenase enzymes .
Pharmacokinetics
A compound with a similar structure was found to have high gastrointestinal absorption and was identified as a cyp1a2 and cyp2c19 inhibitor . These properties could potentially affect the compound’s bioavailability and metabolism.
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular and anti-inflammatory activities , suggesting that they may have similar effects.
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-9-12(2)16-15(11)19-17(22-16)18-14(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAXBLPUEOUMHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-2-yl)methanone](/img/structure/B2366399.png)

![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2366406.png)
![1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol](/img/structure/B2366407.png)
![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)

![Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2366412.png)
![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)
